molecular formula C16H20N2O2S B486307 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide CAS No. 667891-82-9

4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Cat. No.: B486307
CAS No.: 667891-82-9
M. Wt: 304.4g/mol
InChI Key: FSBFQFMQMMIEOQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a pyridine ring through a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and 2-picolylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and sulfonamide groups enhances its stability and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)13-7-9-15(10-8-13)21(19,20)18-12-14-6-4-5-11-17-14/h4-11,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBFQFMQMMIEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320864
Record name 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640857
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

667891-82-9
Record name 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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